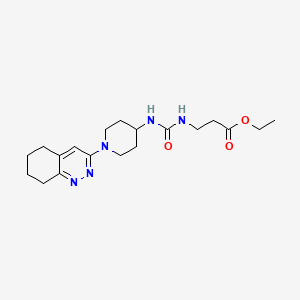

![molecular formula C17H17N5O5 B2401373 Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 896827-66-0](/img/structure/B2401373.png)

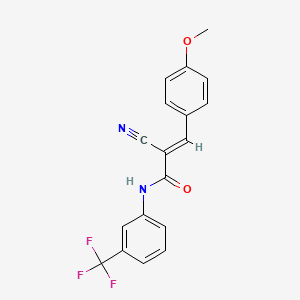

Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a purine ring, an imidazole ring, and an ester group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The purine ring is a double ring structure composed of a pyrimidine ring fused to an imidazole ring . The imidazole ring is a five-membered ring containing two nitrogen atoms . The ester group is a functional group characterized by a carbonyl adjacent to an ether linkage .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of the molecular structure .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be inferred from the functional groups present. For example, furan rings are aromatic and relatively stable . Ester groups often have characteristic smells and are commonly found in fats and oils .Aplicaciones Científicas De Investigación

Antiprotozoal Agents

Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate and related compounds have been studied for their antiprotozoal properties. One study discusses the synthesis of similar compounds with strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).

Synthesis and Reactivity

Research has focused on synthesizing and understanding the reactivity of compounds structurally related to this compound. For example, studies have described the synthesis of 2,5-bis(furan-2-yl)-1H-imidazole and its derivatives (El’chaninov et al., 2017) and explored the electronic and steric effects on N-donor strengths in similar imidazole ligands (Eseola et al., 2010).

Larvicidal and Antimicrobial Activities

Imidazole derivatives have been evaluated for their larvicidal and antimicrobial activities. A study reported the synthesis of 1-[2-(furan-2-ylmethylene)hydrazinylmethyl]-1H-imidazole and other derivatives, showing significant activity against Staphylococcus aureus and Candida albicans, as well as larvicidal activity against Culex quinquefasciatus (Alaklab et al., 2017).

Other Synthetic Approaches and Applications

Various studies have explored different synthetic methods and applications of compounds similar to this compound. These include methods for preparing (imidazol-2-yl)acetates (Mlostoń et al., 2011), studying the metabolism of novel antiangiogenic agents (Kim et al., 2005), and investigating the bromination and reactivity of similar compounds (Saldabol et al., 1975).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O5/c1-10-7-21-13-14(18-16(21)20(10)8-11-5-4-6-27-11)19(2)17(25)22(15(13)24)9-12(23)26-3/h4-7H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYIXFBMYNXXCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)propan-1-one](/img/structure/B2401293.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2401294.png)

![Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2401295.png)

![2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2401297.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2401305.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2401309.png)